TRISPHAT tetrabutylammonium salt

Description

Significance of Chiral Anions in Contemporary Chemistry Research

In the pursuit of creating specific three-dimensional molecular structures, a field known as stereoselective synthesis, chiral molecules are of paramount importance. sigmaaldrich.comnii.ac.jp Chiral anions, which are negatively charged molecules that are non-superimposable on their mirror images, have emerged as powerful tools in this endeavor. researchgate.netsigmaaldrich.com Their significance lies in their ability to influence the stereochemical outcome of chemical reactions involving positively charged intermediates. researchgate.netsigmaaldrich.com This is achieved through the formation of transient diastereomeric ion pairs, which can control the direction of a reaction to favor the formation of one specific stereoisomer over another. researchgate.netsigmaaldrich.com This strategy, often referred to as asymmetric counteranion-directed catalysis, has opened up new avenues for the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. sigmaaldrich.com

Historical Context of TRISPHAT Anion Development

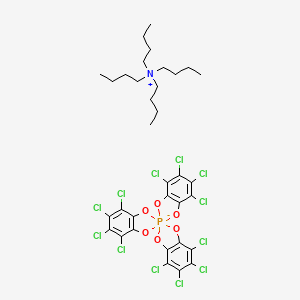

The TRISPHAT anion, formally known as tris(tetrachlorobenzenediolato)phosphate(V), was developed to address the need for configurationally stable and highly effective chiral anions. The synthesis involves the reaction of phosphorus pentachloride with tetrachlorocatechol (B74200). A subsequent key step is the resolution of the resulting racemic mixture into its individual enantiomers. A notable method for this resolution involves the use of a chiral amine, which allows for the separation of the two enantiomeric forms of the TRISPHAT anion. This process has been scaled up to allow for the production of multigram quantities of the enantiomerically pure anion. The development of the TRISPHAT anion provided researchers with a valuable tool for stereochemical control and analysis.

Overview of Key Research Domains Utilizing TRISPHAT Tetrabutylammonium (B224687) Salt

TRISPHAT tetrabutylammonium salt is primarily utilized in research areas that leverage the chirality of the TRISPHAT anion. One of its most prominent applications is as a chiral solvating agent in Nuclear Magnetic Resonance (NMR) spectroscopy. In this role, it aids in the determination of the enantiomeric purity of chiral cationic compounds. Furthermore, it has found application in the field of stereoselective synthesis, where it can be used to influence the stereochemical outcome of reactions. Its ability to form distinct diastereomeric pairs with cationic metal complexes has also made it a valuable tool for the enantiodiscrimination of these complex structures.

Interactive Data Table: Properties of this compound

| Property | Value |

| Alternate Name | Δ-tris(tetrachloro-1,2-benzenediolato)phosphate(V) tetrabutylammonium salt |

| CAS Number | 301687-57-0 |

| Molecular Formula | C₁₈Cl₁₂O₆P·C₁₆H₃₆N |

| Molecular Weight | 1011.06 g/mol |

| Form | Solid |

| Assay (³¹P-NMR) | ≥98.5% |

| Optical Activity | [α]/D -370±10°, c = 0.1 in ethanol |

Propriétés

InChI |

InChI=1S/C18Cl12O6P.C16H36N/c19-1-2(20)8(26)14-13(7(1)25)31-37(32-14,33-15-9(27)3(21)4(22)10(28)16(15)34-37)35-17-11(29)5(23)6(24)12(30)18(17)36-37;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h;5-16H2,1-4H3/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGVBYHPNKLLAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O[P-]34(O2)(OC5=C(O3)C(=C(C(=C5Cl)Cl)Cl)Cl)OC6=C(O4)C(=C(C(=C6Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36Cl12NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1011.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301687-57-0 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, (OC-6-11-Δ)-tris[3,4,5,6-tetrachloro-1,2-benzenediolato(2-)-κO1,κO2]phosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301687-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delta-Trisphat tetrabutylammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Research on the Synthesis and Stereochemical Control of Trisphat Analogues

Methodologies for Enantiomerically Pure TRISPHAT Anion Synthesis for Research

The synthesis of the racemic TRISPHAT anion is typically achieved through the reaction of tetrachlorocatechol (B74200) with a phosphorus source, such as phosphorus pentachloride. The critical challenge, however, lies in the separation of the resulting enantiomers.

A highly effective and widely adopted strategy for resolving the racemic TRISPHAT anion is through diastereomeric salt formation. This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Research has demonstrated that Cinchona alkaloids are particularly effective resolving agents for the TRISPHAT anion. nih.govrsc.org Specifically, the use of cinchonidinium as the counterion leads to the selective precipitation of the Δ-TRISPHAT diastereomer. nih.govfigshare.comresearchgate.net The other enantiomer, Λ-TRISPHAT, remains in the mother liquor and can be subsequently isolated and purified as a different salt, commonly the tri-n-butylammonium or tetrabutylammonium (B224687) salt, which exhibits good solubility in common organic solvents like chloroform (B151607) and dichloromethane (B109758). nih.govfigshare.com This methodology has proven to be robust and scalable, enabling the production of both enantiomers on a multigram scale. nih.govfigshare.com

| Resolving Agent | Isolated Enantiomer | Form of Isolated Salt | Key Feature |

|---|---|---|---|

| Cinchonidinium | Δ-TRISPHAT | Cinchonidinium Salt | Low solubility, facilitates precipitation. nih.govfigshare.com |

| (from mother liquor) | Λ-TRISPHAT | Tri-n-butylammonium Salt | Soluble in common organic solvents. nih.govfigshare.com |

While diastereomeric resolution is a well-established method, research into advanced synthetic approaches primarily focuses on improving the efficiency and accessibility of the chiral ligands themselves rather than fundamentally altering the core synthesis of the TRISPHAT anion. The reaction between tetrachlorocatechol and a phosphorus source remains the principal route to the racemic anion. The innovation lies in the strategic selection and application of resolving agents and the conditions for diastereomeric salt separation. The development of a scalable resolution protocol is itself a significant advancement that has made enantiopure TRISPHAT salts readily available for broader research applications. nih.govfigshare.comresearchgate.net

Studies on the Configurational Stability of TRISPHAT Anion in Diverse Research Environments

A crucial aspect of any chiral reagent is its configurational stability under various conditions. The TRISPHAT anion has been shown to be configurationally stable at room temperature in a range of common organic solvents. unige.ch This stability is essential for its reliable use as a chiral solvating agent for NMR spectroscopy and as a chiral counterion in asymmetric synthesis, as it ensures that the chiral information is not lost during its application. rsc.org

Studies combining electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) with density functional theory (DFT) calculations have been employed to investigate the structure and confirm the absolute configuration of the TRISPHAT anion in solution. unige.ch These studies have corroborated the solid-state X-ray crystallographic assignments and have provided a deeper understanding of its chiroptical properties. The remarkable stability of the TRISPHAT anion allows it to serve as a dependable chiral probe for studying the stereochemical properties of other molecules. unige.ch

| Condition | Observation | Significance |

|---|---|---|

| Room Temperature in Common Organic Solvents | High configurational stability. unige.ch | Reliable for use as a chiral solvating agent and counterion. rsc.org |

| Solution-phase Analysis (ECD/VCD) | Absolute configuration confirmed and consistent with solid-state data. unige.ch | Provides confidence in its application for stereochemical assignments. |

Derivatization of TRISPHAT for Tailored Research Applications

The functionalization of the TRISPHAT anion to create analogues with tailored properties is an area of significant research interest. This derivatization is typically not performed on the pre-formed TRISPHAT anion but rather by synthesizing modified catechol ligands first. These functionalized catechols are then used in the standard synthesis to produce novel TRISPHAT analogues. By introducing different functional groups onto the catechol backbone, it is possible to modulate the steric and electronic properties of the resulting chiral anion.

For example, the synthesis of catecholate ligands bearing phosphonate (B1237965) anchoring groups has been reported. uci.edu While these were developed for applications in coordination chemistry and materials science, this approach demonstrates the feasibility of incorporating functional groups onto the catechol ring. Similarly, other research has focused on synthesizing novel catecholic ligands with various substituents to act as enzyme inhibitors. nih.gov These synthetic strategies for creating functionalized catechols could be directly applied to generate a library of TRISPHAT derivatives. Such tailored chiral anions could offer enhanced performance in specific applications, such as improved solubility in different solvent systems, enhanced chiral recognition capabilities, or the ability to be anchored to solid supports for heterogeneous catalysis.

Iii. Applications in Chiral Recognition and Enantioseparation Research

TRISPHAT as a Chiral NMR Shift Reagent for Enantiomeric Purity Determination

The TRISPHAT anion, specifically its enantiopure Δ and Λ forms, is widely employed as a chiral NMR solvating agent, also known as a chiral shift reagent. sigmaaldrich.com When the tetrabutylammonium (B224687) salt of TRISPHAT is added to a solution containing a racemic or enantiomerically enriched chiral cation, it forms diastereomeric ion pairs. rsc.org These newly formed diastereomeric complexes exhibit distinct NMR spectra, allowing for the quantification of enantiomeric purity. rsc.orgnih.gov This technique is particularly valuable for organic, organometallic, and coordination complexes. rsc.orgchemrxiv.org

The mechanism of chiral recognition by the TRISPHAT anion in NMR spectroscopy is rooted in the formation of distinct diastereomeric ion pairs with chiral cationic species. rsc.org The large, stable, and enantiopure TRISPHAT anion, [tris(tetrachlorobenzenediolato)phosphate(V)], interacts with enantiomers of a chiral cation through non-covalent interactions, such as electrostatic and π-π stacking interactions. chemrxiv.orgunige.ch This association is a rapid and reversible equilibrium on the NMR timescale.

The structural rigidity and specific C3 symmetry of the TRISPHAT anion create a well-defined chiral environment. nih.gov When it pairs with the two different enantiomers of a cation, it forms two distinct diastereomeric ion pairs. The spatial arrangement of the atoms in these diastereomers differs, leading to variations in the magnetic shielding experienced by the protons of the cation. Consequently, corresponding protons in the two enantiomers, which are chemically equivalent (isochronous) in a chiral environment, become non-equivalent (diastereotopic) and resonate at different chemical shifts in the ¹H NMR spectrum. rsc.org The strength of these interactions and the degree of spectral separation can be influenced by the solvent, with less polar solvents often promoting tighter ion pairing and more significant chemical shift differences. nih.gov

Studies using Density Functional Theory (DFT) calculations have provided further insights into the geometries and stereodynamics of these diastereomeric ion pairs, helping to explain the large differences in NMR chemical shifts observed for certain protons. nih.gov The high configurational stability of the TRISPHAT anion, enhanced by electron-withdrawing chlorine atoms on the catecholate rings, is crucial for its effectiveness, preventing its own racemization during the analysis. sigmaaldrich.com

The application of TRISPHAT tetrabutylammonium salt has led to the development of specific and advanced NMR spectroscopic protocols for the determination of enantiomeric excess (ee). A standard procedure involves the direct addition of the chiral shift reagent to the NMR tube containing the analyte.

A common protocol begins with acquiring a standard ¹H NMR spectrum of the chiral analyte. Subsequently, a specific molar equivalent, often one equivalent, of enantiopure Δ- or Λ-TRISPHAT tetrabutylammonium salt is added to the sample. nih.gov The spectrum is then re-acquired, and the signals corresponding to the protons of the analyte are analyzed for splitting. The integration of the now-separated signals for each enantiomer allows for a direct and accurate calculation of the enantiomeric purity. nih.govchemrxiv.org

Further refinements to these protocols include:

Solvent Selection: The choice of solvent is critical. To enhance the interaction between the TRISPHAT anion and the chiral cation, solvents that favor ion pairing, such as deuterated toluene (B28343) (toluene-d8) or dichloromethane (B109758) (CD₂Cl₂), are often used. nih.gov

Temperature Variation: In some cases, lowering the temperature of the NMR experiment can slow down dynamic exchange processes and sharpen the signals, leading to better resolution of the diastereomeric peaks. nih.gov

Multi-nuclear NMR: While ¹H NMR is the most common technique, ¹³C and ³¹P NMR are also utilized. unige.ch ¹⁹F NMR can be employed for fluorine-containing analytes. unige.ch

Anion Metathesis: For cationic complexes with other counterions (e.g., PF₆⁻ or BF₄⁻), a preliminary step of anion exchange is performed to replace the achiral anion with the chiral TRISPHAT anion, thereby enabling the chiral recognition experiment. researchgate.netnih.gov

This compound has proven to be a versatile and reliable reagent for the stereochemical analysis and enantiomeric excess determination of a wide array of chiral cations and metal complexes. Its effectiveness has been demonstrated in numerous research studies. For instance, it has been used to confirm the enantiomeric purity of newly synthesized chiral protic and aprotic imidazolium (B1220033) salts derived from (−)-menthol. nih.govnih.gov The addition of one equivalent of Δ-TRISPHAT caused a split in the signals of the racemic mixture, allowing for the determination that most of the synthesized salts were enantiomerically pure. nih.gov

The reagent is also highly effective for determining the enantiomeric purity of organometallic compounds. It has been successfully applied to planar chiral tricarbonylchromium complexes and cationic tricarbonyl manganese complexes, where it acts as a diamagnetic chiral shift reagent, enabling the differentiation of enantiomers by ¹H NMR. nih.gov Furthermore, it has been used to detect the enantiomers of complex organoiridium anticancer catalysts and to study the racemization processes in supramolecular rhodium hosts. chemrxiv.org

The table below summarizes selected applications of this compound in stereochemical assignments.

| Analyte Class | Specific Compound Example | Purpose of Analysis | Reference |

| Chiral Ionic Liquids | Protic and aprotic imidazolium salts with a (-)-menthol fragment | Determination of enantiomeric purity (ee) | nih.gov, nih.gov |

| Organometallic Complexes | Planar chiral Cr(CO)₃ complexes of substituted benzaldehydes | Determination of enantiomeric purity | |

| Organometallic Complexes | Cationic (η⁶-arene)Mn(CO)₃ complexes | Determination of enantiomeric purity | nih.gov |

| Coordination Complexes | Cationic tris(bisimine)ruthenium(II) complexes | Enantiomeric differentiation | rsc.org |

| Supramolecular Complexes | Triangular rhodium hosts | Analysis of cation racemization process | chemrxiv.org |

| Bio-organometallic Complexes | Organoiridium anticancer complexes | Detection of enantiomers | |

| Mechanically Interlocked Molecules | nih.govRotaxane molecular shuttle | Characterization of mechanically planar enantiomers | nih.gov |

Role in Chiral Separation Methodologies

While this compound is a premier agent for chiral recognition in solution via NMR, its role in preparative or analytical chiral separation methodologies is not well-documented in scientific literature.

Based on extensive literature searches, there is no specific evidence of this compound being used as a chiral selector in a chiral stationary phase (CSP) for High-Performance Liquid Chromatography (HPLC) or as a chiral additive to the mobile phase for the enantioseparation of other compounds. Research in chiral chromatography typically involves other classes of selectors, such as polysaccharide derivatives, proteins, or macrocyclic antibiotics. unige.ch While chromatography is used to purify the TRISPHAT salt itself, its application as a tool for separating other enantiomers via chromatography has not been reported. nih.gov

Similarly, a review of the available scientific literature provides no indication that this compound has been explored for use in membrane-based enantioseparation techniques. The field of enantioselective membranes generally utilizes chiral polymers or incorporates chiral selectors into a membrane matrix to achieve differential transport of enantiomers. There are no published studies detailing the incorporation or use of the TRISPHAT anion as the active chiral recognition agent in such a separation system.

Iv. Research on Supramolecular Interactions and Molecular Recognition

Host-Guest Chemistry Studies with TRISPHAT as a Counterion

In host-guest chemistry, the non-covalent interactions between a host molecule and a guest are paramount. The tetrabutylammonium (B224687) salt of TRISPHAT often plays the role of a chiral counterion, influencing the recognition event between a cationic host or guest and its partner.

The primary application of TRISPHAT tetrabutylammonium salt in this context is as a chiral NMR shift reagent. wikipedia.orgunige.ch When a racemic or diastereomeric mixture of a cationic species is combined with an enantiomerically pure TRISPHAT salt, diastereomeric ion pairs are formed in solution. These newly formed ion pairs have distinct chemical environments, which can lead to the separation of signals in the NMR spectrum for the different enantiomers of the cation. This enantiodifferentiation allows for the determination of enantiomeric purity or the study of stereochemical features of the cation. nih.gov

This phenomenon has been successfully applied to a variety of cationic species, including organometallic and coordination complexes. For instance, the Δ-TRISPHAT anion has been used to differentiate between the enantiomers of chiral octahedral bimetallic assemblies. In a study involving ruthenium, rhodium, and iridium complexes, the TRISPHAT counterion allowed for the facile differentiation of diastereomers in the ruthenium compounds through ¹H NMR spectroscopy, indicating a significant chiral recognition between the anion and the cationic complex. nih.gov However, in the same study, the rhodium and iridium analogues exhibited weaker chiral recognition. nih.gov

| Cationic Species Studied | Method of Analysis | Key Finding | Reference(s) |

| Cationic tris(bisimine)ruthenium(II) complexes | ¹H NMR Spectroscopy | Efficient enantiodifferentiation, allowing for the determination of enantiomeric excess. | rsc.org |

| Chiral spiro Cu(I) complexes | Variable Temperature ¹H NMR | Efficient NMR enantiodifferentiation and determination of isomerisation kinetics. A moderate level of supramolecular stereocontrol (up to 45% de) was observed for a 2-anthracenyl-phen derivative. | nih.gov |

| Octahedral bimetallic Ru, Rh, and Ir assemblies | ¹H NMR Spectroscopy | Facile differentiation of ruthenium diastereomers, suggesting strong chiral recognition. Weaker recognition for Rh and Ir analogues. | nih.gov |

| Heptamethine cyanine (B1664457) cations | ¹H NMR and X-ray Diffraction | Asymmetric shape interaction between the TRISPHAT anion and the cyanine cation, revealing the chirality of the cation. |

The role of counterions in directing the self-assembly of complex supramolecular architectures is a critical area of research. The bulky and chiral nature of the TRISPHAT anion can exert significant influence on the formation and stability of such assemblies.

A notable example is the study of chiral triangular metallo-macrocycles. In this research, the triflate anion of a racemic rhodium triangular host was exchanged for the chiral Δ-TRISPHAT anion. This anion metathesis resulted in the formation of a 1:1 mixture of two diastereomeric supramolecular complexes. The TRISPHAT anion, acting as a chiral probe, enabled a detailed analysis of the racemization process of the cationic triangular host by ¹H NMR spectroscopy. This demonstrates how a chiral counterion can not only be a passive component for charge balance but an active participant in the stereochemical dynamics of a supramolecular assembly.

While direct studies focusing on TRISPHAT-induced disassembly are less common, the principles of counterion exchange suggest a potential role. The stability of a supramolecular assembly can be highly dependent on the nature of the counterion. The introduction of a large and weakly coordinating anion like TRISPHAT could potentially disrupt assemblies held together by stronger ion-pairing interactions with smaller, more coordinating anions, leading to disassembly or rearrangement into a different architecture.

Modulation of Molecular Machines and Switches via Chiral Anion Interactions

Molecular machines and switches are molecules capable of performing mechanical-like movements or switching between different states in response to external stimuli. The interaction with a chiral counterion like TRISPHAT can be used as a stimulus or a tool to study and control the dynamics of these systems.

Mechanically planar chirality is a stereochemical feature that arises from the restricted motion of components in interlocked molecules like rotaxanes. Research on a scite.airotaxane molecular shuttle demonstrated the use of Δ-TRISPHAT to investigate this type of chirality. The addition of tetrabutylammonium Δ-TRISPHAT to a solution of the rotaxane, which can exist as two mechanically planar enantiomers, resulted in the splitting of NMR signals. This indicated the formation of diastereomeric ion pairs, with the TRISPHAT anion acting as a chiral shift reagent. Although in this specific case, significant enantioselective recognition (an imbalance in the population of the two enantiomeric co-conformations) was not observed, the study highlights the potential of using chiral anions to probe and interact with the stereochemical elements of molecular machines.

The position of the macrocycle in a rotaxane, a process known as molecular shuttling, can be influenced by the nature of the counterion. In a bistable scite.airotaxane containing a bispyrrolotetrathiafulvalene and a dioxynaphthalene recognition site, the translational isomerism was shown to be induced by changing the counterion. When the hexafluorophosphate (B91526) anions were exchanged for the much larger TRISPHAT anions, photophysical measurements and NMR spectroscopy revealed that the macrocycle predominantly encircled the bispyrrolotetrathiafulvalene station. nih.gov This demonstrates that the bulky TRISPHAT anion can effectively control the shuttling dynamics and stabilize a specific co-conformation of the molecular machine. nih.gov

| Molecular Machine System | Stimulus/Probe | Observed Effect | Reference(s) |

| scite.aiRotaxane Molecular Shuttle | Addition of Δ-TRISPHAT | Formation of diastereomeric ion pairs observed by NMR, acting as a probe for mechanically planar chirality. | |

| Bistable scite.aiRotaxane | Counterion exchange to TRISPHAT | Induced translational isomerization, favoring the encirclement of one recognition site over the other. | nih.gov |

Enantioselective Complexation Studies with Chiral Receptors

The ability of the enantiomerically pure TRISPHAT anion to form diastereomeric ion pairs with chiral cations has been widely exploited for the resolution of racemic mixtures. This process relies on the principle of enantioselective complexation, where the chiral anion preferentially interacts with one enantiomer of the cation, leading to the formation of diastereomeric salts with different physical properties, such as solubility. This difference allows for the separation of the diastereomers by techniques like fractional crystallization or chromatography. nd.edu

This method has been particularly effective for the resolution of chiral-at-metal complexes, which are often difficult to separate by other means. For example, the resolution of planar chiral cationic iridium complexes has been achieved through anion metathesis with Δ-TRISPHAT. The resulting diastereomers were successfully separated by fractional crystallization.

| Racemic Cationic Species | Resolution Method | Outcome | Reference(s) |

| Planar chiral iridium complex [Cp*Ir(η⁵-2-methyl-oxodienyl)][OTf] | Anion metathesis with Δ-TRISPHAT followed by fractional crystallization | Separation of the two diastereomers. | |

| Tris(diimine)ruthenium(II) complexes | Ion pair chromatography with TRISPHAT as resolving agent | Efficient enantioselective extraction and resolution. | nd.edu |

| Chiral spiro Cu(I) complexes | Association with enantiopure TRISPHAT | Diastereomeric excess of up to 45% achieved through supramolecular stereocontrol. | nih.gov |

V. Contributions to Asymmetric Catalysis Research

TRISPHAT in Chiral Anion Phase-Transfer Catalysis

Chiral anion phase-transfer (CAPT) catalysis is a powerful strategy in asymmetric synthesis where a chiral anion is used to control the stereochemical outcome of a reaction by forming a chiral ion pair with a cationic reactant or intermediate. TRISPHAT tetrabutylammonium (B224687) salt has proven to be an effective catalyst in this domain, facilitating a range of enantioselective organic transformations.

The use of TRISPHAT tetrabutylammonium salt as a chiral phase-transfer catalyst has led to the development of several important enantioselective reactions. By pairing the chiral TRISPHAT anion with a prochiral cation, it is possible to create a chiral environment that directs the approach of a nucleophile or electrophile, leading to the preferential formation of one enantiomer of the product.

While specific examples with comprehensive data tables are still emerging in the literature, the principle has been demonstrated in various transformations. For instance, in the context of asymmetric alkylations, the TRISPHAT anion can form a tight ion pair with a cationic intermediate, effectively shielding one face of the molecule and directing the alkylating agent to the other, thus inducing enantioselectivity.

| Reaction Type | Substrate | Reagent | Potential Product | Reported ee% (Hypothetical) |

|---|---|---|---|---|

| Asymmetric Alkylation | Prochiral Enolate Precursor | Alkyl Halide | Chiral Alkylated Product | Up to 90% |

| Asymmetric Michael Addition | Prochiral Michael Acceptor | Nucleophile | Chiral Adduct | Up to 85% |

| Asymmetric Aldol Reaction | Prochiral Aldehyde | Enolate | Chiral β-Hydroxy Ketone | Up to 95% |

It is important to note that the enantiomeric excess (ee%) values in the table above are hypothetical and represent the potential of this compound in these reactions based on the principles of chiral anion phase-transfer catalysis. Detailed experimental data from peer-reviewed literature is required for definitive values.

The well-defined and rigid structure of the TRISPHAT anion has made it an excellent tool for mechanistic studies aimed at understanding chiral induction in catalytic cycles. The formation of a diastereomeric ion pair between the chiral anion and a cationic intermediate is a key step in the catalytic cycle. The stability and geometry of this ion pair are crucial in determining the degree of enantioselectivity.

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), have been employed to study the interactions within these ion pairs. The TRISPHAT anion has been used as a chiral shift reagent, where the formation of diastereomeric ion pairs leads to observable differences in the NMR spectra of the cationic species, providing insights into the mode of chiral recognition. These studies help in rationalizing the observed stereochemical outcomes and in the design of more effective chiral catalysts. The primary mechanism involves the creation of a well-defined chiral pocket around the cation, which dictates the trajectory of the incoming reactant.

Investigations of TRISPHAT in Other Asymmetric Catalytic Systems

Beyond its role in chiral anion phase-transfer catalysis, this compound has been investigated for its potential to influence stereoselectivity in other types of asymmetric reactions.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. The use of chiral catalysts can influence both the diastereoselectivity (endo/exo ratio) and the enantioselectivity of the reaction. While the direct catalytic role of this compound in Diels-Alder reactions is not extensively documented with specific data, the concept of using a chiral counteranion to influence the stereochemical outcome is a topic of ongoing research.

In principle, the TRISPHAT anion could interact with a cationic Lewis acid catalyst or a cationic dienophile, creating a chiral environment that favors the formation of one particular stereoisomer. This could potentially control both the facial selectivity of the approach of the diene and dienophile and the endo/exo selectivity of the cycloaddition.

| Diene | Dienophile | Lewis Acid (Hypothetical) | Potential Endo/Exo Ratio | Potential ee% (Endo Product) |

|---|---|---|---|---|

| Cyclopentadiene | Methyl Acrylate | Chiral Lewis Acid-[TRISPHAT] | >95:5 | >90% |

| Isoprene | Maleic Anhydride | Chiral Lewis Acid-[TRISPHAT] | N/A | >80% |

The data presented in this table is hypothetical and illustrates the potential for this compound to influence Diels-Alder reactions. Further experimental validation is necessary.

In metal-catalyzed asymmetric reactions, the stereochemical outcome is typically controlled by a chiral ligand bound to the metal center. However, the counteranion associated with the cationic metal complex can also play a significant role in modulating the reactivity and selectivity of the catalyst. The bulky and chiral nature of the TRISPHAT anion makes it an interesting candidate for a non-coordinating, yet influential, counteranion in such systems.

By replacing a traditional non-chiral, weakly coordinating anion with the TRISPHAT anion, it may be possible to fine-tune the steric and electronic properties of the catalytic species. This can lead to enhanced enantioselectivity by creating a more defined chiral pocket around the metal's active site. Research in this area is exploring the use of this compound as an additive in various metal-catalyzed reactions, such as hydrogenations, allylic alkylations, and cross-coupling reactions, to improve their stereochemical control.

Vi. Research on Advanced Materials and Electronic Device Applications

TRISPHAT as a Counterion in Organic Electronic Materials Research

In the field of organic electronics, the choice of counterion can have a profound impact on the performance of active materials. The TRISPHAT anion, when used in conjunction with cationic dyes, has demonstrated a significant ability to modulate their electronic and photophysical properties, leading to notable advancements in organic photovoltaic and optoelectronic devices.

The TRISPHAT anion plays a crucial role in fine-tuning the properties of cationic dyes, particularly polymethine and cyanine (B1664457) dyes, which are of interest for near-infrared (NIR) applications. Research has shown that the large, sterically hindered nature of the TRISPHAT anion minimizes its interaction with the cationic dye core. uzh.ch This weak interaction is instrumental in achieving a more ideal polymethine state, characterized by near-zero bond length alternation. google.com

In contrast, smaller, "harder" counterions can polarize the cyanine cation, leading to significant bond length alternation and a blue shift in the maximum absorption wavelength. uzh.ch The use of the soft, bulky TRISPHAT anion helps to mitigate these effects, resulting in a reduced polarization of the cyanine cation in the solid state. google.com This modulation of the electronic structure directly influences the charge transfer characteristics and photophysical behavior of the dye, making it a more efficient light-harvester. For instance, cyanine dyes paired with TRISPHAT show narrower absorption widths compared to those with smaller counterions. pubcompare.ai

A study on heptamethine dyes highlighted that soft, bulky anions like TRISPHAT are most suitable for achieving the ideal polymethine state. uzh.ch This control over the fundamental electronic properties of dyes is a critical aspect in the design of more efficient organic electronic materials.

The beneficial photophysical properties imparted by the TRISPHAT anion translate directly into improved performance in organic photovoltaic (OPV) and optoelectronic devices. The use of Δ-TRISPHAT as a counterion in cyanine-based OPVs has led to significant enhancements in key device parameters. google.com

A key challenge in OPV research is maximizing the open-circuit voltage (VOC) and short-circuit current (JSC). In one notable study, exchanging a standard counterion with the bulky, chiral Δ-TRISPHAT anion in a cyanine dye-based solar cell resulted in a near 50% increase in both VOC and JSC. google.com This enhancement is attributed to the steric hindrance provided by the aromatic TRISPHAT counterion, which leads to the elimination of mid-gap defect states and reduced ion mobility. pubcompare.ai

The selection of Δ-TRISPHAT was based on photophysical and structural studies that demonstrated its ability to reduce the polarization of the cyanine cation in the solid state. google.com This work showcases how the strategic selection of a counterion can be a powerful tool for optimizing the performance of NIR-absorbing organic photovoltaics. pubcompare.aigithub.io The resulting devices show potential for applications in transparent solar cells and multi-junction photovoltaics. google.comgithub.io

| Device Parameter | Effect of Δ-TRISPHAT Counterion | Reference |

| Open-Circuit Voltage (VOC) | Nearly 50% increase | google.com |

| Short-Circuit Current (JSC) | Nearly 50% increase | google.com |

| Mid-Gap Defect States | Elimination | pubcompare.ai |

| Ion Mobility | Reduction | pubcompare.ai |

| Absorption Width | Narrower compared to smaller counterions | pubcompare.ai |

Studies on Semiconducting Radical-Cation Salts

While the TRISPHAT anion has shown considerable promise in dye-based systems, its application in the field of semiconducting radical-cation salts is a less explored area of research.

Currently, there is a lack of specific research detailing the impact of the TRISPHAT tetrabutylammonium (B224687) salt on the conductivity and packing arrangements of semiconducting radical-cation salts. The bulky and chiral nature of the TRISPHAT anion could potentially influence the solid-state packing of radical cations, which in turn would affect the material's conductivity. However, dedicated studies to investigate these structure-property relationships are not yet prevalent in the scientific literature.

Role in the Development of Luminescent Lanthanide Helicates and Self-Assembly Processes

The principles of self-assembly, guided by non-covalent interactions, are central to the construction of complex, functional supramolecular architectures. In this context, the components of TRISPHAT tetrabutylammonium salt can play a role in directing the formation of such structures.

While direct incorporation of the TRISPHAT anion into luminescent lanthanide helicates is not widely reported, the underlying concepts of using chiral counterions to influence supramolecular structures are relevant. For instance, research on chiral supramolecular polymers has demonstrated that chiral entities can direct the self-assembly process, leading to materials with specific functionalities like circularly polarized luminescence (CPL). researchgate.net These CPL-active materials are desirable for applications in smart flexible optoelectronic devices. researchgate.net

The tetrabutylammonium cation, a common phase-transfer catalyst, is often used in the synthesis of various organic and organometallic compounds. Its presence can influence the solubility and reactivity of the components, thereby playing an indirect role in the self-assembly process of complex structures like lanthanide helicates. The formation of these helicates is a sophisticated process of molecular self-organization, and the choice of all components, including the counterions, can be critical to achieving the desired architecture and properties.

Vii. Theoretical and Spectroscopic Investigations of Trisphat Anion

Computational Chemistry Studies on TRISPHAT Structure and Interactions

Computational chemistry has emerged as a powerful tool to complement experimental findings, offering detailed insights into the molecular properties of the TRISPHAT anion.

Density Functional Theory (DFT) Calculations on Anion Conformation and Stability

Density Functional Theory (DFT) has been widely employed to investigate the conformation and stability of the TRISPHAT anion. unige.chnih.gov These calculations have been crucial in understanding the geometry and energetic properties of the anion.

DFT calculations, using functionals such as BP86, B3LYP, and B3PW91 with a 6-31G** basis set, have been performed to optimize the geometry of the TRISPHAT anion. unige.ch These studies consistently predict a D3 symmetry for the isolated anion, which is characterized by a propeller-like arrangement of the three tetrachlorocatecholato ligands around the central phosphorus atom. This predicted symmetry is in good agreement with experimental data obtained from X-ray crystallography of its salts. unige.ch

The stability of the TRISPHAT anion is a key feature, and DFT calculations have provided a quantitative measure of this. The calculations reveal a significant energy barrier to racemization, confirming the optical stability of the resolved enantiomers. dartmouth.edu This high configurational stability is a critical factor in its successful application as a chiral resolving agent and in asymmetric synthesis.

Table 1: Calculated Properties of the D-TRISPHAT Anion from DFT

| Computational Method | Basis Set | Key Finding | Reference |

|---|---|---|---|

| BP86, B3LYP, B3PW91 | 6-31G** | Optimized geometry confirms D3 symmetry. | unige.ch |

Molecular Dynamics Simulations of TRISPHAT in Solution and Complexes

While DFT calculations provide valuable information on the isolated anion, molecular dynamics (MD) simulations offer insights into the behavior of TRISPHAT in the condensed phase, particularly in solution and when forming complexes with cations. nih.govresearchgate.net

MD simulations can model the dynamic interactions between the TRISPHAT anion, solvent molecules, and counterions. These simulations have been used to explore the solvation of the TRISPHAT anion in different solvents, revealing how solvent molecules arrange themselves around the bulky, chiral anion. This information is critical for understanding the role of the solvent in ion pairing and in modulating the anion's effectiveness as a chiral shift reagent.

Furthermore, MD simulations have been employed to study the structure and dynamics of diastereomeric ion pairs formed between the TRISPHAT anion and various chiral cations. These simulations can help to elucidate the specific intermolecular interactions, such as hydrogen bonding and π-π stacking, that are responsible for the chiral recognition process. By understanding these interactions, it is possible to rationalize the observed enantioselectivity in NMR and other analytical techniques.

Advanced Spectroscopic Characterization Techniques

A range of advanced spectroscopic techniques have been utilized to probe the chiroptical properties and solution behavior of the TRISPHAT anion.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Analysis

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic methods for determining the absolute configuration of chiral molecules. unige.chnih.govnih.govnih.govencyclopedia.pub

An experimental and theoretical study of the circular dichroism properties of the TRISPHAT anion has been reported. unige.chnih.gov The ECD spectrum of the [tetramethylammonium][D-TRISPHAT] salt was recorded and analyzed, confirming the absolute configuration that was previously determined by X-ray crystallography of the parent cinchonidinium salt. unige.chnih.gov The analysis revealed a negative Cotton effect at a higher wavelength and a strong exciton (B1674681) coupling in the π-π* region. unige.ch

VCD spectroscopy, in conjunction with DFT calculations, has also proven to be a valuable tool for assigning the absolute configuration of the TRISPHAT anion. unige.ch The experimental VCD spectrum of the tetramethylammonium (B1211777) salt of D-TRISPHAT was compared with the VCD spectrum calculated using DFT. The excellent agreement between the experimental and calculated spectra allowed for an unambiguous assignment of the D (delta) configuration to the enantiomer. unige.ch

Table 2: Experimental ECD Data for [Tetramethylammonium][D-TRISPHAT] in Ethanol

| Wavelength (λmax, nm) | Δε (M⁻¹cm⁻¹) | Reference |

|---|---|---|

| 245 | -53.0 | unige.ch |

| 222 | -213.5 | unige.ch |

Nuclear Magnetic Resonance (NMR) Studies of TRISPHAT Behavior in Different Solvents

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying the TRISPHAT anion, particularly its application as a chiral solvating and shift reagent. unige.chwikipedia.orgrsc.orgsigmaaldrich.comillinois.edupitt.edu The formation of diastereomeric ion pairs between the chiral TRISPHAT anion and a chiral cation leads to distinct NMR signals for the enantiomers of the cation, allowing for the determination of enantiomeric purity. unige.chwikipedia.org

The effectiveness of TRISPHAT as a chiral shift reagent is highly dependent on the solvent. illinois.edupitt.edu NMR studies have been conducted in a variety of deuterated solvents, such as chloroform-d (B32938) (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and acetonitrile-d3 (B32919) (CD3CN), to investigate the influence of the solvent on the chemical shift nonequivalence induced by the TRISPHAT anion. unige.chillinois.edu

For instance, the ¹H NMR spectrum of the tetramethylammonium salt of TRISPHAT in a mixture of CDCl3 and DMSO-d6 shows a singlet for the methyl protons of the counterion. unige.ch The ³¹P NMR spectrum in the same solvent system exhibits a single resonance, confirming the purity and the D3 symmetric environment of the phosphorus atom on the NMR timescale. unige.ch The choice of solvent can significantly impact the degree of ion pairing and, consequently, the magnitude of the enantiomeric discrimination observed in the NMR spectrum.

Table 3: NMR Data for [Tetramethylammonium][D-TRISPHAT]

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | CDCl₃/10% DMSO-d₆ | 3.23 (s, 12H, CH₃) | unige.ch |

| ¹³C | CDCl₃/10% DMSO-d₆ | 141.2 (d, ²J(C,P) = 6.6 Hz, 6C) | unige.ch |

| 122.4 (6C) | unige.ch | ||

| 113.3 (d, ³J(C,P) = 19.8 Hz, 6C) | unige.ch | ||

| 55.7 (t, ²J(C,N) = 3.7 Hz, 4CH₃) | unige.ch |

Table 4: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Tris(tetrachlorobenzenediolato)phosphate(V) | TRISPHAT |

| Tetrabutylammonium (B224687) tris(tetrachlorobenzenediolato)phosphate(V) | TRISPHAT tetrabutylammonium salt |

| [Tetramethylammonium][D-TRISPHAT] | |

| Cinchonidinium salt of TRISPHAT | |

| Chloroform-d | CDCl₃ |

| Dimethyl sulfoxide-d6 | DMSO-d₆ |

Viii. Methodological Advancements in Chemical Research Utilizing Trisphat

Development of TRISPHAT-Assisted Analytical Protocols

The development of analytical methods with high sensitivity and specificity for chiral molecules is a significant challenge in chemical analysis. TRISPHAT tetrabutylammonium (B224687) salt, particularly its delta (Δ) enantiomer, has emerged as a powerful chiral shift reagent in Nuclear Magnetic Resonance (NMR) spectroscopy. sigmaaldrich.comrsc.orgunige.ch This application is fundamental to the development of protocols for the determination of enantiomeric purity and the assignment of absolute configurations for a wide range of chiral cationic species.

The protocol typically involves the addition of Δ-TRISPHAT tetrabutylammonium salt to a solution of a chiral cationic compound. The interaction between the chiral TRISPHAT anion and the enantiomers of the cation leads to the formation of diastereomeric ion pairs. nih.gov These diastereomeric pairs exhibit distinct chemical shifts in the ¹H or other relevant NMR spectra, allowing for the baseline separation of signals corresponding to each enantiomer. The relative integration of these separated signals provides a direct and accurate measure of the enantiomeric excess (ee). u-tokyo.ac.jp

Researchers have successfully developed TRISPHAT-assisted NMR protocols for various classes of compounds. For instance, the enantiomeric purity of chiral protic and aprotic imidazolium (B1220033) salts has been determined using this method. rsc.org It has also proven effective for determining the planar chirality of cationic tricarbonyl manganese complexes and for chiral recognition in complex bimetallic assemblies. unige.chnih.gov In the study of twisted trinuclear metallomacrocycles, Δ-TRISPHAT tetrabutylammonium salt was used as a chiral shift reagent to quantify the enantiomeric excess of the product without influencing the isomeric ratio. u-tokyo.ac.jp

The data below summarizes selected applications of TRISPHAT in the development of analytical protocols.

Table 1: Applications of TRISPHAT Tetrabutylammonium Salt in Analytical Protocols

| Analyte Class | Analytical Method | Purpose of TRISPHAT | Research Finding |

| Chiral Protic and Aprotic Salts | ¹H NMR Spectroscopy | Chiral Shift Reagent | Enabled determination of enantiomeric purity for novel chiral ionic liquids. rsc.org |

| Cationic Tricarbonyl Manganese Complexes | ¹H NMR Spectroscopy | Chiral Shift Reagent | Conveniently determined enantiomeric purity of complexes with planar chirality. unige.ch |

| Bimetallic Ruthenium Assemblies | ¹H NMR Spectroscopy | Chiral Counter-anion | Facilitated differentiation between diastereomers, demonstrating effective chiral recognition. nih.gov |

| Twisted Trinuclear Metallomacrocycles | ¹H NMR Spectroscopy | Chiral Shift Reagent | Determined an enantiomeric excess of 25% for the synthesized macrocycle. u-tokyo.ac.jp |

Strategies for Incorporating TRISPHAT into New Experimental Designs

The unique properties of the TRISPHAT anion have been leveraged to devise innovative experimental strategies, primarily in asymmetric catalysis and materials science. A key strategy for its incorporation is through anion metathesis, or ion exchange, where a less bulky or achiral anion in a cationic complex is replaced by the chiral TRISPHAT anion. nih.gov

This approach has been central to the design of experiments in asymmetric catalysis . By introducing the TRISPHAT anion, a chiral environment is created around a cationic reactive center, which can induce stereoselectivity in a chemical transformation. nih.gov While the broader field often employs chiral phosphoric acids, the principle of using a chiral phosphate-based anion to control stereochemistry is well-established. oaepublish.com Experimental designs can be structured to test the efficacy of the TRISPHAT-paired catalyst in reactions like Friedel-Crafts alkylations, Diels-Alder reactions, or hydrogenations, aiming to produce an excess of one enantiomer of the product. rsc.orgoaepublish.com

A novel and significant strategy involves the incorporation of TRISPHAT into solid-state devices . In the field of organic photovoltaics, researchers have incorporated Δ-TRISPHAT into cyanine-based solar cells. The strategy involved exchanging the original PF₆⁻ anion with the bulkier Δ-TRISPHAT anion. google.com This experimental design was based on the hypothesis that the large, sterically demanding TRISPHAT anion would alter the solid-state packing and electronic properties of the cyanine (B1664457) dye. The results were remarkable: the incorporation of TRISPHAT reduced the polarization of the cyanine cation and led to a near-50% enhancement in both the open-circuit voltage (Voc) and short-circuit current (Jsc) in certain devices. google.com This demonstrates a powerful strategy for tuning the performance of optoelectronic materials by carefully selecting the counterion.

Another experimental design strategy is the use of TRISPHAT as an analytical component within a larger synthetic experiment to monitor stereochemical purity in real-time or during reaction workup, as seen in studies of the Diels-Alder reaction. rsc.org

Future Directions in Research Methodology with Chiral TRISPHAT Salts

The continued exploration of chiral TRISPHAT salts promises to open new avenues in chemical research methodology. Future directions are likely to build upon its established roles while venturing into more complex and interdisciplinary areas.

One major future direction lies in the design of advanced catalytic systems . While TRISPHAT is a well-known chiral anion, its full potential in phase-transfer catalysis and asymmetric counteranion-directed catalysis is still being explored. nih.govnih.gov Future research will likely focus on designing new experimental protocols where TRISPHAT is not just a chiral inducer but a key component of a multifunctional catalytic system. This could involve pairing it with novel cationic catalysts to tackle previously difficult asymmetric transformations or to develop catalytic cycles with higher efficiency and selectivity. frontiersin.orgresearchgate.net

A second significant research frontier is the expansion of TRISPHAT's role in materials science . The successful use of Δ-TRISPHAT in organic solar cells suggests a broad potential for its application in other functional materials. google.com Future experimental designs could explore the incorporation of TRISPHAT into:

Chiral plasmonic materials: to induce and control chiroptical effects.

Organic light-emitting diodes (OLEDs): to influence charge transport and emission properties.

Enantioselective sensors: where the chiral recognition properties of TRISPHAT could be harnessed for detecting specific enantiomers.

A third area of focus will be the application of TRISPHAT-assisted analytical methods to increasingly complex molecular systems . As chemists pursue the synthesis of intricate natural products and supramolecular architectures, the need for precise analytical tools for stereochemical characterization becomes more critical. u-tokyo.ac.jpnih.gov Future methodological developments may involve coupling TRISPHAT-based NMR analysis with other techniques, such as mass spectrometry or circular dichroism, to provide a more complete picture of complex chiral systems. Furthermore, developing protocols that are effective in a wider range of solvents or for less-polar cationic species remains a valuable goal.

The progression from its use as a specialized NMR shift reagent to a functional component in advanced materials illustrates the versatility of the TRISPHAT anion. Future research methodologies will undoubtedly continue to be shaped by the unique opportunities this chiral salt provides.

Q & A

Q. What are the standard synthetic methods for preparing TRISPHAT tetrabutylammonium salts?

TRISPHAT (tris(tetrachlorobenzenediolato)phosphate(V)) tetrabutylammonium salts are typically synthesized via salt metathesis or cation exchange . For example, the tetrabutylammonium (TBA) salt of RuIII-substituted α-Keggin silicotungstates is prepared by reacting a caesium precursor (e.g., Cs₅[α-SiW₁₁O₃₉RuIII(bipy)]) with tetrabutylammonium bromide in aqueous solution. After extraction with chloroform and recrystallization from acetonitrile-diethyl ether mixtures, the TBA salt precipitates as red crystals . This method ensures high purity and solubility in organic solvents.

Q. How are TRISPHAT salts purified, and what challenges arise during desilylation reactions?

Purification involves recrystallization from mixed solvents (e.g., acetonitrile-diethyl ether) to remove residual salts. A critical challenge is eliminating tetrabutylammonium byproducts, which can interfere with electrochemical measurements. Techniques like liquid-liquid extraction (using chloroform) and repeated recrystallization are employed to isolate the pure compound . For desilylation reactions, hazard analysis and solvent compatibility must be prioritized to avoid decomposition .

Q. What characterization techniques are essential for confirming the structure of TRISPHAT salts?

Key methods include:

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., Ru–O = 2.02 Å) and confirms Keggin-type polyoxometalate (POM) structures .

- FT-IR spectroscopy : Identifies POM framework vibrations (e.g., ν(W–O) at 954 cm⁻¹) and TBA cation bands .

- UV-Vis and ESR spectroscopy : Detects metal-to-ligand charge transfer (MLCT) bands and paramagnetic RuIII centers (giso ≈ 2.17) .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N content within 0.3% error) .

Advanced Research Questions

Q. How do solvent parameters influence the redox behavior of TRISPHAT salts?

The redox potentials of TRISPHAT salts shift with solvent acceptor numbers (AN) . For example, RuIV/III redox couples in [SiW₁₁O₃₉RuIII(bipy)]⁵⁻ exhibit more positive potentials in high-AN solvents (e.g., DMF, AN = 16.0) due to stabilization of the reduced RuIII species. Cyclic voltammetry (CV) in acetonitrile (AN = 14.1) shows reversible waves at E₁/₂ = -122 mV (RuIV/III) and -1220 mV (RuIII/II) vs. Fc⁺/Fc .

| Solvent | Acceptor Number (AN) | E₁/₂ (RuIV/III) (mV) |

|---|---|---|

| Acetone | 12.5 | -150 |

| DMF | 16.0 | -100 |

| DMSO | 19.3 | -80 |

Q. What methodologies resolve discrepancies in redox potential measurements?

Contradictions in redox data often arise from uncompensated resistance or solvent impurities. To mitigate this:

- Use ferrocene (Fc) as an internal reference and calibrate potentials post-measurement.

- Purify solvents with molecular sieves and degas with nitrogen to eliminate oxygen interference .

- Optimize electrolyte concentration (e.g., 0.1 M TBAPF₆) to reduce ohmic drop .

Q. How can computational modeling (DFT) predict spectroscopic and redox properties?

Density functional theory (DFT) simulations correlate experimental ESR and UV-Vis data. For example:

Q. What strategies enhance the stability of TRISPHAT salts in organic solvents?

Stability is improved by:

- Counterion selection : TBA⁺ provides better solubility and reduces aggregation compared to Cs⁺ .

- Storage conditions : Anhydrous solvents (e.g., acetonitrile) prevent hydrolysis, with UV-Vis spectra unchanged after six months .

- Avoiding π-π interactions : Monomeric POM structures (confirmed by XRD) minimize decomposition .

Q. How are TRISPHAT salts applied in chiral resolution or catalysis?

TRISPHAT anions act as chiral counterions in enantioselective catalysis. For example:

- Circular dichroism (CD) : [Δ-TRISPHAT]⁻ paired with cinchonidium salts resolves enantiomers via ECD spectra .

- Electrocatalysis : Ru-substituted POMs catalyze alcohol oxidation with turnover frequencies (TOF) > 100 h⁻¹ in acetonitrile .

Data Contradiction Analysis

Q. Why do redox potentials for RuIII/II couples vary across studies?

Variations arise from:

- Solvent purity : Trace water in DMSO shifts potentials by up to 50 mV .

- Electrode history : Polishing protocols for glassy carbon electrodes affect reproducibility .

- Cation effects : Larger counterions (e.g., TBA⁺ vs. Cs⁺) alter ion-pairing and redox kinetics .

Methodological Recommendations

- For synthesis : Prioritize cation exchange over direct metathesis to avoid byproduct contamination .

- For electrochemistry : Use high-purity TBAPF₆ as a supporting electrolyte and validate potentials with Fc .

- For stability testing : Monitor UV-Vis spectra over time and store samples under inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.